molecular formula C23H21F4N5O B12295526 Bcr-abl-IN-1

Bcr-abl-IN-1

Cat. No.: B12295526
M. Wt: 459.4 g/mol
InChI Key: HNAIZJDQDDXEGC-UHFFFAOYSA-N
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Description

Bcr-abl-IN-1 is a small molecule inhibitor specifically designed to target the Bcr-Abl tyrosine kinaseThe Bcr-Abl fusion protein is implicated in the pathogenesis of chronic myeloid leukemia and some cases of acute lymphoblastic leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bcr-abl-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsCommon reagents used in these reactions include organometallic reagents, halogenating agents, and catalysts to facilitate the formation of carbon-carbon and carbon-nitrogen bonds .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient production. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Bcr-abl-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Mechanism of Action

Bcr-abl-IN-1 exerts its effects by binding to the ATP-binding site of the Bcr-Abl tyrosine kinase, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins involved in cell proliferation and survival. The molecular targets of this compound include the Bcr-Abl fusion protein and other kinases that are part of the same signaling pathway .

Properties

Molecular Formula

C23H21F4N5O

Molecular Weight

459.4 g/mol

IUPAC Name

4-[1-(3-aminopropyl)indol-4-yl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C23H21F4N5O/c24-21(25)23(26,27)33-16-5-1-4-15(14-16)30-22-29-11-8-19(31-22)17-6-2-7-20-18(17)9-13-32(20)12-3-10-28/h1-2,4-9,11,13-14,21H,3,10,12,28H2,(H,29,30,31)

InChI Key

HNAIZJDQDDXEGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC2=NC=CC(=N2)C3=C4C=CN(C4=CC=C3)CCCN

Origin of Product

United States

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